molecular formula C14H18ClNO2 B6270608 ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride CAS No. 2763755-12-8

ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride

Cat. No. B6270608
CAS RN: 2763755-12-8
M. Wt: 267.8
InChI Key:
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Description

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride (EBDPH) is an organic compound belonging to the class of heterocyclic compounds, which are characterized by the presence of a ring structure composed of at least two different elements. EBDPH is a valuable compound due to its potential applications in a variety of fields, including medicine, chemistry, and biotechnology.

Scientific Research Applications

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has a wide range of scientific research applications. It has been used as a model compound for studying the structure and reactivity of heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals and other organic compounds, such as antibiotics and antifungal agents. Additionally, ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has been used to study the mechanism of action of various enzymes, including those involved in the metabolism of drugs.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 (CYP) enzymes. These enzymes are involved in the metabolism of drugs and other molecules in the body. By inhibiting the activity of these enzymes, ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride can alter the metabolism of drugs and other molecules, which can lead to changes in their pharmacokinetics and pharmacodynamics.
Biochemical and Physiological Effects
ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other molecules in the body. Additionally, ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has been shown to affect the activity of various neurotransmitters, including glutamate, serotonin, and dopamine. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound and its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, it is a relatively potent compound, which can make it difficult to control the concentration of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride in experiments.

Future Directions

There are a number of potential future directions for ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride research. One potential direction is to further explore its mechanism of action and understand how it affects the metabolism of drugs and other molecules. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-inflammatory or antioxidant agent. Additionally, further research could be conducted to explore its potential use in the synthesis of pharmaceuticals or other organic compounds. Finally, further research could be conducted to explore its potential use in the development of new diagnostic tests or as a tool for studying the structure and reactivity of heterocyclic compounds.

Synthesis Methods

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is synthesized through a multi-step process. The first step involves the reaction of ethyl 1-benzyl-2-hydroxy-3-pyrrolecarboxylate with hydrochloric acid. This reaction produces ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride, along with other byproducts. The second step involves the reaction of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride with a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate, which is the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride involves the condensation of benzaldehyde with ethyl acetoacetate to form ethyl benzylideneacetate, which is then reacted with hydrazine hydrate to form ethyl 2-hydrazinylidene-2-oxoacetate. This compound is then cyclized with acetic anhydride to form ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate, which is finally converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Benzaldehyde", "Ethyl acetoacetate", "Hydrazine hydrate", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl benzylideneacetate.", "Step 2: Reaction of ethyl benzylideneacetate with hydrazine hydrate in ethanol to form ethyl 2-hydrazinylidene-2-oxoacetate.", "Step 3: Cyclization of ethyl 2-hydrazinylidene-2-oxoacetate with acetic anhydride in the presence of a base such as pyridine to form ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate.", "Step 4: Conversion of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate to the hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

2763755-12-8

Molecular Formula

C14H18ClNO2

Molecular Weight

267.8

Purity

95

Origin of Product

United States

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